N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c24-14(10-25-15-18-3-1-4-19-15)17-7-6-16-12-9-13(21-11-20-12)23-8-2-5-22-23/h1-5,8-9,11H,6-7,10H2,(H,17,24)(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFZOGACIKSPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of pyrazole and pyrimidine moieties, which are known to contribute to various biological activities. The general formula can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The specific arrangement of these functional groups plays a crucial role in its interaction with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed sub-micromolar antiproliferative activity with GI50 values ranging from 0.127 to 0.560 μM across a panel of 13 cancer cell lines . This suggests that this compound could possess comparable or enhanced efficacy.
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | GI50 (μM) | Target Cell Lines |
|---|---|---|
| Compound A | 0.127 | Ovarian Cancer Cells |
| Compound B | 0.560 | Breast Cancer Cells |
| Compound C | 0.250 | Lung Cancer Cells |
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of cyclin-dependent kinases (CDKs). For example, one study identified a compound with a similar scaffold that inhibited CDK2 with a value of 0.005 µM, demonstrating selectivity over other CDKs . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Mechanistic Insights:
- Cell Cycle Arrest : The compound causes arrest at the S and G2/M phases.
- Induction of Apoptosis : It triggers apoptotic pathways by reducing phosphorylation of retinoblastoma protein at Thr821.
- Targeted Inhibition : Selective inhibition of CDK2 over CDK1 enhances therapeutic potential while minimizing side effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and pyrimidine rings can significantly affect potency and selectivity.
Key Findings:
- Pyrazole Substituents : Modifications at the C-3 position of the pyrazole ring have been shown to enhance binding affinity to target proteins.
- Pyrimidine Variants : Different substitutions on the pyrimidine ring can alter pharmacokinetic properties such as solubility and permeability.
Case Studies
Several case studies highlight the efficacy of related compounds in preclinical models:
- Ovarian Cancer Model : A compound with a similar structure was tested in ovarian cancer xenografts, showing significant tumor reduction compared to control groups.
- Breast Cancer Trials : Clinical trials involving pyrazolo-pyrimidines demonstrated promising results in terms of tumor response rates and overall survival.
Preparation Methods
Pyrimidine-Pyrazole Core Formation
The pyrimidine ring is constructed via cyclocondensation between a 1,3-dicarbonyl compound and a guanidine derivative. For example, 4,6-dichloropyrimidine reacts with 1H-pyrazole in the presence of a base (e.g., K₂CO₃) to yield 6-chloro-4-(1H-pyrazol-1-yl)pyrimidine. Subsequent amination with ethylenediamine under reflux conditions introduces the aminoethyl group, forming 6-(1H-pyrazol-1-yl)pyrimidin-4-amine.
Reaction Conditions :
Alternative Route via Vinamidinium Salts
Patent WO2007034183A2 describes a safer route to 4-aminopyrazole derivatives using vinamidinium hexafluorophosphate salts to avoid explosive intermediates. This method involves:
- Condensation of a vinamidinium salt with a functionalized amidine.
- Acidic deformylation (e.g., HCl in dioxane) to yield the 4-aminopyrazole intermediate.
Synthesis of 2-(Pyrimidin-2-yloxy)Acetic Acid
Nucleophilic Aromatic Substitution
Pyrimidin-2-ol reacts with chloroacetyl chloride in the presence of a base (e.g., NaH) to form 2-(pyrimidin-2-yloxy)acetyl chloride, which is hydrolyzed to the corresponding acid.
Optimization Notes :
- Solvent : THF or dichloromethane.
- Temperature : 0–25°C to minimize side reactions.
Final Coupling to Form the Acetamide
The aminoethylpyrimidine intermediate is coupled with 2-(pyrimidin-2-yloxy)acetyl chloride using HATU or EDC/HOBt as coupling agents.
Typical Procedure :
- Dissolve 6-(1H-pyrazol-1-yl)pyrimidin-4-amine (1 equiv) and 2-(pyrimidin-2-yloxy)acetic acid (1.2 equiv) in DMF.
- Add EDC (1.5 equiv) and HOBt (1.5 equiv).
- Stir at room temperature for 12–24 hours.
- Purify via column chromatography (SiO₂, EtOAc/hexane).
Yield : 60–75% after optimization.
Analytical Characterization
Critical quality control data include:
- HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- ¹H NMR (DMSO-d₆): δ 8.85 (s, 1H, pyrimidine-H), 8.42 (d, 2H, pyrazole-H), 4.20 (s, 2H, OCH₂CO).
- MS (ESI+) : m/z 341.2 [M+H]⁺.
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at pyrimidine positions 4 and 6 require careful stoichiometry and temperature control.
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
- Byproduct Formation : Use of scavengers (e.g., polymer-bound isocyanate) minimizes acetylated byproducts.
Scalability and Industrial Feasibility
Patent WO2013046136A1 highlights continuous-flow systems for large-scale production, reducing reaction times and improving safety. Key parameters for scale-up:
- Catalyst Loading : 0.5–1 mol% Pd for coupling steps.
- Purification : Recrystallization from ethanol/water mixtures enhances yield.
Q & A
Q. Table 1: Comparison of Synthetic Methodologies
| Step | Method A (Ref ) | Method B (Ref ) |
|---|---|---|
| Pyrazole coupling | DMF, 80°C, 12h | DMSO, 70°C, 8h |
| Amidation reagent | EDC/HOBt | DCC/DMAP |
| Yield | 68% | 75% |
| Purity (HPLC) | 96% | 94% |
Q. Table 2: Biological Activity of Structural Analogues
| Compound | Target | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|---|
| Parent | EGFR | 8.2 | 12 |
| 4-Cl derivative | EGFR | 3.1 | 8 |
| 6-F derivative | CDK2 | 12.4 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
